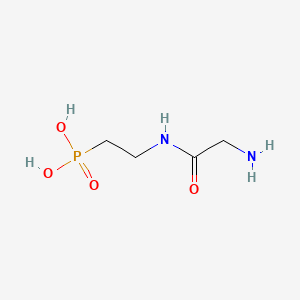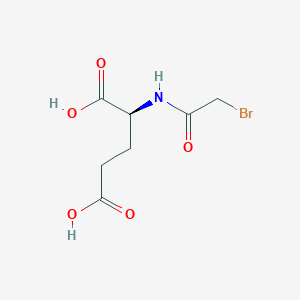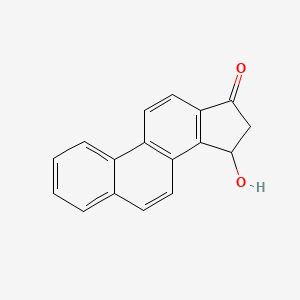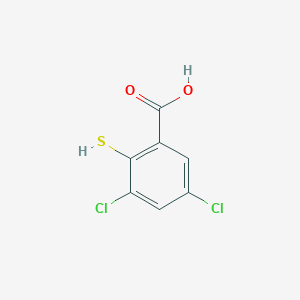
3,5-Dichloro-2-sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4Cl2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a sulfanyl group (–SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-sulfanylbenzoic acid typically involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to obtain the desired product . The reaction conditions for the chlorination step often involve the use of sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid, which provides a safer and more efficient alternative to traditional chlorine gas chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of readily available and inexpensive raw materials, such as benzonitrile, makes this process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The chlorine atoms can be reduced to form the corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modifying their functions. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzoic acid:
3,5-Dichloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and applications
Uniqueness
3,5-Dichloro-2-sulfanylbenzoic acid is unique due to the presence of both chlorine and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
57446-10-3 |
|---|---|
Molecular Formula |
C7H4Cl2O2S |
Molecular Weight |
223.08 g/mol |
IUPAC Name |
3,5-dichloro-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2S/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,12H,(H,10,11) |
InChI Key |
NTWYUZIIPPHVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


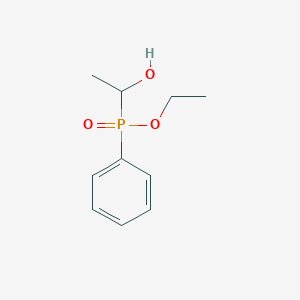
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
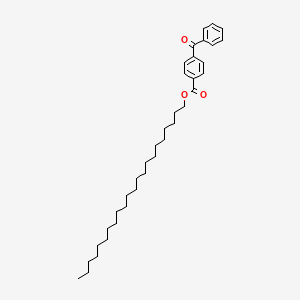
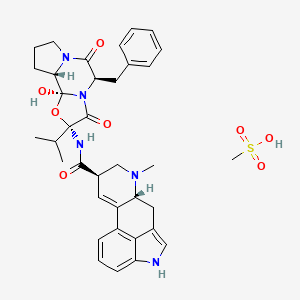
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
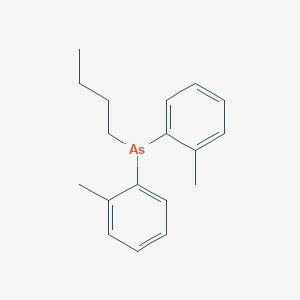

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)

